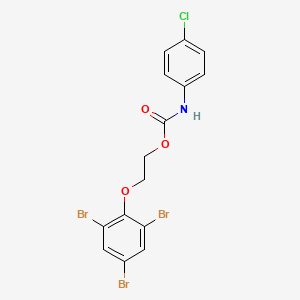
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,4,6-trimethylbenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,4,6-trimethylbenzamide), commonly known as DTTB, is a chemical compound that has been widely studied for its potential use in scientific research. DTTB is a member of the benzamide family and has been found to exhibit a range of interesting properties that make it an attractive candidate for use in various applications.
作用机制
The mechanism of action of DTTB involves the binding of the compound to specific amino acid residues in the target protein. This binding results in a conformational change in the protein that can be detected using fluorescence spectroscopy. The high sensitivity and selectivity of DTTB towards proteins make it an ideal tool for studying protein-ligand interactions.
Biochemical and Physiological Effects:
DTTB has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe, DTTB has also been studied for its potential as an antitumor agent. Studies have shown that DTTB can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
实验室实验的优点和局限性
One of the main advantages of using DTTB in lab experiments is its high sensitivity and selectivity towards proteins. This makes it an ideal tool for studying protein-ligand interactions in vitro. However, one limitation of DTTB is its relatively high cost compared to other fluorescent probes. Additionally, DTTB is not as stable as some other fluorescent probes and can degrade over time, which can affect the accuracy of experimental results.
未来方向
There are several potential future directions for research involving DTTB. One area of interest is the development of new fluorescent probes based on the structure of DTTB. These probes could exhibit improved sensitivity and selectivity towards specific proteins, making them even more useful for studying protein-ligand interactions. Another area of interest is the development of new cancer therapies based on the antitumor properties of DTTB. Further research is needed to fully understand the mechanisms underlying the antitumor effects of DTTB and to develop more effective therapies based on this compound.
合成方法
The synthesis of DTTB involves a multi-step process that begins with the reaction of 3,3'-dichloro-4,4'-biphenyldiamine with 2,4,6-trimethylbenzoyl chloride. This reaction results in the formation of a crude product that is then purified using column chromatography. The final product is obtained as a white powder with a high degree of purity.
科学研究应用
DTTB has been extensively studied for its potential use in scientific research. One of the most notable applications of DTTB is as a fluorescent probe for the detection of protein-ligand interactions. DTTB has been found to exhibit high sensitivity and selectivity towards a range of proteins, making it an attractive tool for studying protein-ligand interactions in vitro.
属性
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-[(2,4,6-trimethylbenzoyl)amino]phenyl]phenyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30Cl2N2O2/c1-17-11-19(3)29(20(4)12-17)31(37)35-27-9-7-23(15-25(27)33)24-8-10-28(26(34)16-24)36-32(38)30-21(5)13-18(2)14-22(30)6/h7-16H,1-6H3,(H,35,37)(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFUMZDEZNFEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=C(C=C(C=C4C)C)C)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B5054818.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(1-naphthyl)acetamide](/img/structure/B5054822.png)
![ethyl 2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5054830.png)
![5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5054849.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5054869.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5054871.png)
![6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5054875.png)



![1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5054890.png)